Rhodium(III) 2-ethylhexanoate
Overview
Description
Rhodium(III) 2-ethylhexanoate, also referred to as “Rh(III) 2EH”, is a compound that can be used directly as a catalyst in hydroformylation reactions . It is characterized by high purity, meaning it has low concentrations of sodium, chloride, and Rh(II) species .
Synthesis Analysis
The synthesis of Rhodium(III) 2-ethylhexanoate involves an aqueous solution of an alkali salt of 2-ethylhexanoate initially converted with a rhodium(III) precursor. The rhodium(III) precursor is selected from rhodium(III) chloride solution, rhodium(III) chloride hydrate, and rhodium(III) nitrate . The mixture is heated for several hours, and after cooling to room temperature, the rhodium(III) 2-ethylhexanoate formed is extracted from the aqueous solution with an alcohol that is immiscible in water or a carboxylic acid that is immiscible in water, and optionally washed with aqueous mineral acid .
Molecular Structure Analysis
The molecular formula of Rhodium(III) 2-ethylhexanoate is C24H45O6Rh . Its average mass is 532.516 Da and its monoisotopic mass is 532.227112 Da .
Chemical Reactions Analysis
Rhodium(III) 2-ethylhexanoate is particularly suitable as a catalyst in hydroformylation reactions . It is also used for hydrosilylation reactions between vinyl and Si-H groups .
Physical And Chemical Properties Analysis
Rhodium(III) 2-ethylhexanoate is a solid substance . It is soluble in organic solvents . The compound is not volatile and decomposes upon heating .
Scientific Research Applications
Oxidation States and Synthesis of 2-Rhodaoxetanes : Research by Desnoyer et al. (2016) indicates that a rhodium ethylene complex, initially described as rhodium(I), forms a 2-rhoda(III) oxetane upon reaction with H2O2. This study demonstrates that the role of H2O2 is to oxidize the C2H4 fragment rather than the metal center, suggesting significant implications for understanding rhodium chemistry and its applications in synthesis (Desnoyer et al., 2016).
C-C, C-O, and C-N Bond Formation via Rhodium(III)-Catalyzed Oxidative C-H Activation : Song et al. (2012) reviewed the use of rhodium(III) in the catalysis of C-H bonds under oxidative conditions, leading to the formation of C-C, C-N, and C-O bonds. This process is significant in constructing value-added molecules from basic materials, demonstrating the versatile application of rhodium(III) in chemical synthesis (Song et al., 2012).
Efficient Extraction of Rh(III) from Nitric Acid Medium : Bell and Ikeda (2012) explored the successful extraction of Rhodium(III) from aqueous nitric acid solutions using a hydrophobic ammonium-based ionic liquid. This discovery has significant potential for recovering rhodium from spent nuclear fuel, increasing the global supply of this rare metal (Bell & Ikeda, 2012).
C-H/N-H Alkyne Annulation of Nonsymmetric 2-Aryl (Benz)imidazole Derivatives : A study by Dias et al. (2020) showcased the synthesis of imidazoles via Rhodium(III) catalysis. This method provided an efficient tool for synthesizing fluorescent compounds with broad chemical and biological applications (Dias et al., 2020).
Determination of Rhodium by Resonance Light-Scattering Technique : Yang et al. (2013) developed a method for determining Rhodium(III) based on its reaction with WO4(2-) and ethylrhodamine B. This method, combined with a Rh(III) ion-imprinted polymer solid-phase extraction, provides a sensitive and selective approach for measuring trace rhodium in various samples (Yang et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-ethylhexanoate;rhodium(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H16O2.Rh/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTDZORNBFQUEA-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Rh+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45O6Rh | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890789 | |
Record name | Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80890789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodium(III) 2-ethylhexanoate | |
CAS RN |
20845-92-5 | |
Record name | Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80890789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rhodium tris(2-ethylhexanoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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